molecular formula (C35H49O29)n B1143753 XANTHAN GUM CAS No. 11078-31-2

XANTHAN GUM

Cat. No. B1143753
CAS RN: 11078-31-2
M. Wt: 1000000
InChI Key:
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Description

Xanthan gum is a water-soluble polysaccharide compound produced by the bacterium Xanthomonas campestris . It is best known for its use as a food additive, typically as an emulsifier, a stabilizer, or a thickener . It is often used in conjunction with other thickening agents to improve the stability and texture of food, pharmaceuticals, and cosmetics .


Synthesis Analysis

Xanthan gum is derived naturally from X. campestris, which is a plant pathogen, being responsible for diseases such as black rot in brassica crops (e.g., cauliflower and cabbage) . The gum is produced when sugar, commonly from corn, wheat, or soy, is fermented by X. campestris . The gum is then processed, through pasteurization, drying, and milling, to create a fine white powder or, occasionally, granules .


Molecular Structure Analysis

Xanthan gum is a high molecular weight helical heteropolymer of 1.0–2.0 X 10^6 Da, composed of D-glucose, d-mannose, d-glucuronic acid . D-Glucose units are β-1,4- linked and form the backbone of the molecule, which is similar to cellulose . The polymer branches regularly as alternate glucose units of the backbone are linked to a trisaccharide side chain .


Chemical Reactions Analysis

Xanthan gum can be chemically modified to enhance its properties and expand its applications . The process of chemical modification and/or crosslinking of XG can be done via etherification, esterification, acetalation, amidation, and oxidation .


Physical And Chemical Properties Analysis

Xanthan gum dissolves readily in both hot and cold water, to form a viscous, non-thixotrophic solution, which usually shows some opalescence . Concentrations of 0.1-1.0% have a pH in the range of 6.0-7.0 . At concentrations as low as 0.25%, solutions will show weak gelation at room temperature .

Safety And Hazards

Xanthan gum is generally recognized as safe (GRAS) by the FDA for most people when consumed in everyday foods . Some people report side effects from consuming xanthan gum, such as increased gas or bloating, softer stools or diarrhea, increased frequency and amount of bowel movements, changes in gut bacteria .

Future Directions

Xanthan gum is gaining extensive interest of researchers in the development of hydrogel . Various modification techniques have been developed to enhance the solubility of xanthan gum . The recent developments on XG derivatives are very promising to progress further with polysaccharide research .

properties

CAS RN

11078-31-2

Product Name

XANTHAN GUM

Molecular Formula

(C35H49O29)n

Molecular Weight

1000000

Origin of Product

United States

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